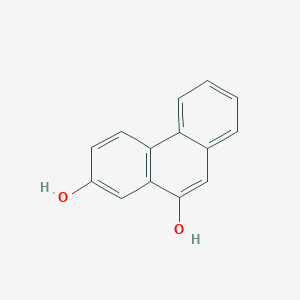

2,10-Phenanthrenediol

Description

Overview of Polycyclic Aromatic Hydroxyl Compounds

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings made of carbon and hydrogen atoms. enviro.wikiwikipedia.org They are widespread throughout the environment, primarily resulting from the incomplete combustion of organic materials. enviro.wiki Sources include natural events like forest fires and anthropogenic activities such as vehicle exhaust and industrial processes. enviro.wiki

When a hydroxyl (-OH) group attaches to a PAH, the resulting molecule is a polycyclic aromatic hydroxyl compound, also known as a hydroxypolycyclic aromatic hydrocarbon (OH-PAH) or polycyclic aromatic phenol (B47542). ca.gov These compounds are often metabolites of PAHs formed in biological systems. epa.gov The addition of the hydroxyl group generally increases the water solubility and reactivity of the parent PAH.

Contextualization of Phenanthrenediols within Organic Chemistry

Phenanthrene (B1679779) is a PAH with a structure of three fused benzene (B151609) rings. ontosight.ai When two hydroxyl groups are substituted onto this phenanthrene core, the resulting compounds are known as phenanthrenediols. ontosight.aiontosight.ai These compounds are a specific subclass of OH-PAHs.

Phenanthrenediols are of interest in several scientific fields, including organic chemistry and environmental science. ontosight.ai Their fluorescent properties make them potential candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs). ontosight.ai In organic chemistry, they can serve as intermediates in the synthesis of more complex molecules. ontosight.ai

Significance of Positional Isomerism in Phenanthrenediol Research

Positional isomerism is a critical concept in the study of phenanthrenediols. Positional isomers are compounds that share the same molecular formula but differ in the position of their functional groups on the carbon skeleton. algoreducation.comyoutube.com In the case of phenanthrenediols, the specific locations of the two hydroxyl groups on the phenanthrene backbone lead to various isomers, each with unique chemical and physical properties. ontosight.aialgoreducation.com

This structural difference is significant because it can drastically alter the molecule's biological activity and electronic properties. algoreducation.comrsc.org For example, the positions of the hydroxyl groups influence the potential for intramolecular hydrogen bonding, which affects properties like solubility and reactivity. ontosight.ai The specific isomerism in phenanthrene derivatives can also impact their photochromic properties, which relates to how they change color when exposed to light. rsc.org Therefore, identifying and synthesizing specific positional isomers is crucial for targeted research and application development.

Structure

2D Structure

3D Structure

Properties

CAS No. |

364080-32-0 |

|---|---|

Molecular Formula |

C14H10O2 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

phenanthrene-2,10-diol |

InChI |

InChI=1S/C14H10O2/c15-10-5-6-12-11-4-2-1-3-9(11)7-14(16)13(12)8-10/h1-8,15-16H |

InChI Key |

GPNDMTKUSUOWJX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C3=C(C=C(C=C3)O)C(=CC2=C1)O |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of 2,10 Phenanthrenediol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR techniques, the precise connectivity and spatial arrangement of atoms within a molecule like 2,10-phenanthrenediol can be elucidated.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of a phenanthrenediol derivative provides crucial information about the chemical environment of the hydrogen atoms. For a compound like this compound, one would expect to observe distinct signals for the aromatic protons and the hydroxyl protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating effect of the hydroxyl groups and their positions on the phenanthrene (B1679779) ring. These protons typically appear in the downfield region of the spectrum, generally between δ 7.0 and 9.0 ppm. The coupling constants (J) between adjacent protons would reveal their connectivity. The hydroxyl protons would give rise to a singlet, the chemical shift of which can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, one would anticipate 14 distinct signals corresponding to the 14 carbon atoms, assuming a lack of symmetry that would make some carbons chemically equivalent. The carbons bearing the hydroxyl groups (C-2 and C-10) would be shifted significantly downfield compared to the other aromatic carbons due to the deshielding effect of the oxygen atoms. Carbons in the aromatic region typically resonate between δ 110 and 160 ppm.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1-OCH₃ | 3.95 (s) | 56.2 |

| 2-OH | - | 145.8 |

| 3 | 7.21 (s) | 103.5 |

| 4 | 7.82 (s) | 107.9 |

| 5-OCH₃ | 4.11 (s) | 61.3 |

| 6-OCH₃ | 4.04 (s) | 56.1 |

| 7-OH | - | 148.5 |

| 8 | 9.21 (s) | 114.2 |

| 9 | 7.58 (d, J=8.9 Hz) | 125.9 |

| 10 | 7.69 (d, J=8.9 Hz) | 127.8 |

| 4a | - | 124.5 |

| 4b | - | 128.7 |

| 8a | - | 115.9 |

| 10a | - | 130.6 |

| *Data obtained in CDCl₃ for 1,5,6-trimethoxy-2,7-dihydroxyphenanthrene. nih.gov |

Two-Dimensional NMR Techniques (e.g., COSY, HMBC)

Two-dimensional (2D) NMR experiments are powerful for establishing the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. github.io For this compound, COSY would show correlations between neighboring aromatic protons, helping to trace the connectivity of the proton spin systems within the phenanthrene rings. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). libretexts.org This technique is particularly useful for connecting different spin systems and for assigning quaternary carbons (carbons with no attached protons). For instance, in this compound, HMBC correlations from the hydroxyl protons to adjacent carbons would confirm their positions. Correlations from aromatic protons to the carbons of the other rings would help to piece together the entire phenanthrene framework. mdpi.com

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a crucial analytical technique used to determine the molecular weight and molecular formula of a compound. vulcanchem.com For this compound (C₁₄H₁₀O₂), the molecular weight is 210.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 210. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For aromatic diols, common fragmentation pathways involve the loss of one or both hydroxyl groups, as well as the loss of carbon monoxide (CO) or formaldehyde (B43269) (CH₂O) fragments. The high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition.

While a specific mass spectrum for this compound is not available, data for 9,10-dihydrophenanthrene-9,10-diol (B122865) shows a molecular ion at m/z 212 and significant fragments at m/z 181 and 165, corresponding to the loss of a hydroxyl group and water, respectively. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. iitd.ac.inlibretexts.org The absorption of IR radiation or the scattering in Raman spectroscopy occurs at specific frequencies corresponding to the vibrations of functional groups.

For this compound, the IR and Raman spectra would be dominated by characteristic bands for the O-H and C-H stretching vibrations, as well as the aromatic C=C stretching and C-H bending vibrations.

O-H stretching: A broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the hydroxyl groups involved in hydrogen bonding.

Aromatic C-H stretching: These vibrations typically appear as a group of weak to medium bands in the region of 3000-3100 cm⁻¹. libretexts.org

Aromatic C=C stretching: Several sharp bands of variable intensity are expected in the 1400-1600 cm⁻¹ region, which are characteristic of the phenanthrene ring system.

C-O stretching: The stretching vibration of the C-O bond of the hydroxyl group is expected to appear in the 1200-1300 cm⁻¹ region.

Out-of-plane C-H bending: Strong absorption bands in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

The following table presents typical IR absorption frequencies for functional groups present in phenanthrenediols.

| Vibrational Mode | Typical IR Frequency Range (cm⁻¹) |

| O-H stretch (hydrogen-bonded) | 3200 - 3600 (broad) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aromatic C=C stretch | 1400 - 1600 |

| C-O stretch | 1200 - 1300 |

| Aromatic C-H bend (out-of-plane) | 700 - 900 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. ethz.ch Aromatic compounds like phenanthrene and its derivatives exhibit characteristic absorption bands in the UV region. The spectrum of this compound is expected to show multiple absorption bands corresponding to π → π* transitions within the aromatic system. The position and intensity of these bands are influenced by the substitution pattern and the solvent. For instance, the UV-Vis spectrum of 9,10-phenanthrenequinone in alcohol shows absorption maxima at 252 nm and 283 nm. nih.gov The introduction of hydroxyl groups is expected to cause a bathochromic (red) shift of these absorption bands.

Solvatochromism Studies

Solvatochromism refers to the change in the position, intensity, and shape of the absorption or emission bands of a compound with a change in the polarity of the solvent. nih.gov The study of solvatochromism can provide insights into the nature of the electronic transitions and the solute-solvent interactions. For a polar compound like this compound, the position of the π → π* absorption bands is expected to be sensitive to the solvent polarity. In polar protic solvents, hydrogen bonding between the solvent and the hydroxyl groups of the diol can lead to significant shifts in the absorption maxima compared to nonpolar solvents. A study on 9,10-phenanthrenequinone revealed a solvatochromic red shift in polar solvents, consistent with the π,π* character of the S₀ → S₁ electronic transition. researchgate.net

Excited State Absorption Analysis

Following a comprehensive review of scientific literature and chemical databases, no specific experimental data on the excited state absorption (ESA) analysis of this compound could be located. While transient absorption spectroscopy is a powerful technique for characterizing the excited states of aromatic molecules, and studies have been conducted on various phenanthrene derivatives, research explicitly detailing the ESA spectrum and dynamics of this compound is not available in the public domain at this time. Computational studies, which can provide theoretical insights into the electronic transitions of such molecules, have been performed on the broader class of phenanthrene derivatives for applications in organic electronics. nih.govresearchgate.net However, specific theoretical spectra for this compound are not published.

X-ray Diffraction Studies for Solid-State Structure

Detailed structural information for this compound derived from X-ray diffraction techniques is not currently available in published literature.

Single-Crystal X-ray Crystallography

A search of crystallographic databases and peer-reviewed journals did not yield any reports on the single-crystal X-ray structure of this compound. This technique, which provides precise atomic coordinates and details of the molecular packing in a crystalline solid, has been applied to numerous phenanthrene derivatives, including various substituted phenanthrenequinones and their complexes. iucr.orgresearchgate.netmdpi.com However, a crystal structure for the specific isomer this compound has not been determined and deposited.

Powder X-ray Diffraction (PXRD) Analysis

Similarly, no powder X-ray diffraction (PXRD) patterns for this compound are available in the scientific literature. PXRD is a standard method for identifying crystalline phases and obtaining information about the unit cell dimensions of a polycrystalline sample. While the technique has been used to study phenanthrene and its derivatives, no such analysis has been reported for this compound.

Computational and Theoretical Investigations of 2,10 Phenanthrenediol

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful computational method to investigate the electronic structure of molecules, providing valuable insights into their geometry, stability, and reactivity. wikipedia.orgimperial.ac.ukaps.org DFT calculations focus on the electron density, a function of only three spatial coordinates, to determine the ground-state properties of a many-body system, offering a balance between computational cost and accuracy. wikipedia.org

Geometry optimization is a fundamental computational procedure used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. mdpi.comscm.com This process iteratively adjusts the molecular geometry to lower its total energy until a stable conformation, known as a local minimum, is reached. scm.com For 2,10-phenanthrenediol, this involves determining the most stable spatial arrangement of its atoms, including the planarity of the phenanthrene (B1679779) core and the orientation of the hydroxyl groups.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. researchgate.netresearchgate.net

The HOMO-LUMO gap can be determined from DFT calculations and provides insights into the electronic excitation energy. mdpi.com For instance, in studies of charge-transfer complexes involving 9,10-phenanthrenequinone, the HOMO-LUMO energy gap was calculated to understand the degree of electron transfer. mdpi.com While specific HOMO-LUMO energy values for this compound were not found in the search results, the methodology for their calculation is well-documented. The analysis would involve visualizing the spatial distribution of the HOMO and LUMO to identify the regions of the molecule most likely to be involved in nucleophilic and electrophilic attacks, respectively. For example, in 9,10-phenanthrenequinone, the HOMO is a π orbital, and the LUMO is a π* orbital. aip.org A similar analysis for this compound would reveal the nature and location of its frontier orbitals, providing a basis for understanding its chemical behavior.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 9,10-Phenanthrenequinone | -6.97 | -3.60 | 3.37 |

| Anthracene (for comparison) | -6.07 | -2.51 | 3.56 |

Computational methods, particularly DFT, can predict the vibrational frequencies of a molecule in its ground electronic state. iastate.edu These predictions are based on the calculation of the second derivatives of the energy with respect to the atomic coordinates, which provides the force constants for the molecular vibrations. The resulting vibrational frequencies correspond to the normal modes of vibration of the molecule. aip.org

Predicted vibrational spectra are valuable for several reasons. They can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of a synthesized compound. aip.org Furthermore, the analysis of the vibrational modes can provide detailed information about the bonding and structure of the molecule. While specific vibrational frequency predictions for this compound are not present in the search results, the methodology is well-established. For the related 9,10-phenanthrenequinone, computational and experimental Raman spectra have been shown to be in excellent agreement. aip.org It is important to note that calculated harmonic vibrational frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity. iastate.edu Therefore, scaling factors are commonly applied to the calculated frequencies to improve their agreement with experimental data. iastate.edunist.gov Machine learning approaches are also being developed to more accurately predict vibrational frequencies. rsc.orgnih.gov

Quantum Chemical (QM) Modeling of Reactivity and Mechanisms

Quantum chemical methods are instrumental in modeling chemical reactivity and elucidating reaction mechanisms by providing a detailed picture of the energy landscape of a reaction. mdpi.comsu.se These methods can be used to study the entire reaction pathway, from reactants to products, including the identification of key intermediates and transition states.

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction, representing the point of maximum energy along the reaction coordinate. mit.edu Characterizing the structure and energy of the transition state is crucial for understanding the kinetics and mechanism of a reaction. nih.gov Quantum chemical calculations are a primary tool for locating and characterizing transition states. rsc.org A transition state is identified as a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. joaquinbarroso.com

For reactions involving this compound, such as oxidation or electrophilic substitution, QM methods could be used to model the transition states. This would involve proposing a reaction mechanism and then using computational algorithms to search for the transition state structure connecting the reactants and products. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key factor in its rate. While specific transition state characterizations for reactions of this compound are not available in the provided search results, studies on related quinone systems demonstrate the application of these methods. For instance, the reduction of various quinones has been investigated by calculating the thermodynamics of the reaction. acs.org

Elucidating a reaction pathway involves mapping out the sequence of elementary steps that transform reactants into products. rsc.org Quantum chemical modeling plays a vital role in this process by calculating the energies of reactants, products, intermediates, and transition states along a proposed reaction path. This allows for the determination of the most favorable reaction mechanism.

For this compound, one could investigate various reaction pathways, such as its synthesis from the reduction of a corresponding phenanthrenequinone (B147406) derivative or its subsequent reactions. For example, the reduction of 9,10-phenanthrenequinone has been studied using quantum chemistry methods to determine the Gibbs free energies of the reaction. acs.org Similarly, the reaction pathways for the cycloaddition reactions of 9,10-phenanthrenequinone have been guided by DFT calculations. rsc.orgrsc.org By computing the potential energy surface for a given reaction of this compound, researchers could identify the lowest energy pathway and gain a deeper understanding of the factors controlling the reaction's outcome.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.govwikipedia.org By solving Newton's laws of motion for a system of interacting particles, MD simulations can reveal detailed information about the conformational dynamics and intermolecular forces that govern molecular behavior. nih.govdovepress.com For a molecule like this compound, MD simulations can elucidate how it interacts with itself, with solvent molecules, or with larger biological macromolecules.

The intermolecular interactions of this compound are primarily dictated by three types of forces:

Hydrogen Bonding: The presence of two hydroxyl (-OH) groups allows the molecule to act as both a hydrogen bond donor and acceptor. This is a strong, directional interaction crucial for its binding and solubility characteristics. libretexts.orglibretexts.org

π-π Stacking: The large, planar phenanthrene aromatic system allows for significant π-π stacking interactions with other aromatic molecules.

Van der Waals Forces: These include dispersion forces that are present in all molecules and are significant for the large, polarizable electron cloud of the phenanthrene backbone. msu.edu

An MD simulation of this compound would typically involve placing the molecule in a simulation box, often with a solvent like water, and calculating the forces between all atoms over millions of small time steps (on the order of femtoseconds). dovepress.com Analysis of the resulting trajectory can provide quantitative data on these interactions. For instance, studies on related phenanthroline complexes have used MD to understand their binding mechanisms with proteins like bovine serum albumin (BSA), identifying that van der Waals forces and hydrogen bonds are the primary drivers of the interaction. ijcce.ac.irijcce.ac.ir

Table 1: Illustrative Intermolecular Interaction Energies for this compound with a Biological Target from a Hypothetical MD Simulation

| Interaction Type | Calculated Average Energy (kcal/mol) | Key Interacting Residues/Moieties |

|---|---|---|

| Hydrogen Bonding | -5.8 | Hydroxyl groups with polar amino acid side chains (e.g., Ser, Thr) |

| Van der Waals (Lennard-Jones) | -12.5 | Phenanthrene backbone with nonpolar amino acids (e.g., Leu, Val) |

| Electrostatic (Coulombic) | -8.2 | Partial charges on hydroxyls with charged residues (e.g., Asp, Arg) |

| Total Interaction Energy | -26.5 | - |

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis spectra)

Computational quantum chemistry allows for the prediction of spectroscopic properties with a high degree of accuracy, aiding in structure elucidation and the interpretation of experimental data. tgjonesonline.co.uk

Prediction of UV-Vis Spectra

The electronic absorption spectrum of a molecule is determined by the electronic transitions from occupied to unoccupied molecular orbitals. msu.edu Time-Dependent Density Functional Theory (TD-DFT) is a common and effective method for calculating the excitation energies and oscillator strengths that define a UV-Vis spectrum. ni.ac.rsmuni.cz The calculation predicts the wavelength of maximum absorption (λmax) for various electronic transitions, such as the π → π* transitions expected for an aromatic compound like this compound. msu.edu The choice of the functional (e.g., B3LYP, PBE0) and basis set is crucial for obtaining results that correlate well with experimental spectra. ni.ac.rs For similar large aromatic systems, TD-DFT calculations have successfully predicted absorption ranges. researchgate.net

Table 2: Hypothetical Predicted UV-Vis Absorption Maxima for this compound in Methanol (Calculated via TD-DFT)

| Predicted λmax (nm) | Calculated Oscillator Strength (f) | Dominant Orbital Transition |

|---|---|---|

| 348 | 0.08 | HOMO -> LUMO |

| 312 | 0.25 | HOMO-1 -> LUMO |

| 295 | 0.15 | HOMO -> LUMO+1 |

| 255 | 1.10 | HOMO-2 -> LUMO |

Prediction of NMR Chemical Shifts

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is an invaluable tool for confirming molecular structures. arxiv.org These predictions are typically performed using quantum mechanical methods, such as DFT, which calculate the magnetic shielding tensor for each nucleus. More recently, machine learning algorithms have been trained on large datasets of experimental and calculated shifts to improve prediction accuracy significantly. arxiv.orgnih.govnih.gov Programs like SHIFTX2 have demonstrated high correlation between predicted and observed chemical shifts for complex biomolecules. nih.gov For a molecule like this compound, these calculations would provide predicted ¹H and ¹³C chemical shifts for each unique atom in the structure.

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d6)

| Carbon Atom Position | Predicted Chemical Shift (ppm) | Hybridization |

|---|---|---|

| C-2 | 155.4 | sp² (Aromatic, C-OH) |

| C-10 | 153.8 | sp² (Aromatic, C-OH) |

| C-4a | 133.1 | sp² (Aromatic, Bridgehead) |

| C-10b | 131.5 | sp² (Aromatic, Bridgehead) |

| C-5 | 128.9 | sp² (Aromatic, C-H) |

| C-8 | 127.6 | sp² (Aromatic, C-H) |

| C-1 | 115.2 | sp² (Aromatic, C-H) |

Molecular Modeling of Interactions with Surfaces

Understanding how molecules adsorb onto and interact with surfaces is critical for applications in catalysis, sensor technology, and drug delivery. Molecular modeling provides an atomic-level view of these complex processes. nih.gov The adsorption of this compound on various surfaces, such as metallic nanoparticles or mineral surfaces, can be investigated using methods like MD or Monte Carlo simulations combined with appropriate force fields. aimspress.com

For example, the interaction of a similar molecule, 9,10-phenanthrenequinone, with a gold (Au(111)) surface has been studied computationally. beilstein-journals.org Such studies reveal the preferred adsorption orientation (e.g., planar to the surface to maximize π-system interaction), binding energies, and the nature of the intermolecular forces between adsorbed molecules. beilstein-journals.org In the case of this compound, modeling would likely show a strong interaction between the aromatic rings and a metal surface, with the hydroxyl groups potentially playing a key role in dictating orientation and binding energy, especially on oxide surfaces where hydrogen bonding is possible. mdpi.com The adsorption energy, a key output of these simulations, quantifies the strength of the molecule-surface interaction. aimspress.com

Table 4: Hypothetical Calculated Adsorption Energies of this compound on Various Surfaces

| Surface Material | Adsorption Energy (kJ/mol) | Primary Binding Interaction |

|---|---|---|

| Gold (Au) Nanoparticle | -95 | π-surface interaction |

| Silica (SiO₂) | -150 | Hydrogen bonding (OH groups to surface silanols) |

| Graphene | -110 | π-π stacking |

| Magnetite (Fe₃O₄) | -135 | Coordinate bonds (OH groups to surface Fe) |

Reactivity and Mechanistic Studies of 2,10 Phenanthrenediol

The reactivity of 2,10-phenanthrenediol is chiefly governed by the two hydroxyl groups and the electron-rich aromatic phenanthrene (B1679779) core. The hydroxyl groups can undergo reactions typical of phenols, while the aromatic system is susceptible to electrophilic substitution, with the positions of attack being influenced by the activating and directing effects of the hydroxyl substituents.

Etherification and Esterification Reactions

The hydroxyl groups of this compound serve as key functional handles for derivatization through etherification and esterification, enabling the synthesis of a variety of derivatives with modified properties.

Etherification: The conversion of the phenolic hydroxyl groups to ethers is a common strategy to alter the solubility, polarity, and reactivity of the molecule. While specific studies on the exhaustive etherification of both hydroxyl groups in this compound are not extensively documented in the reviewed literature, general methods for phenol (B47542) etherification are applicable. One documented method for a related compound, 2,10-dihydroxyphenanthrene, involves the Mitsunobu reaction. smolecule.com This reaction allows for the formation of an ether linkage under mild conditions. For instance, treatment with a primary alcohol in the presence of reagents like diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (Ph₃P) can selectively install an ether group. smolecule.com In one study, these conditions were used to place an ether at the C7 position, highlighting the influence of steric accessibility on regioselectivity. smolecule.com

A general representation of the Williamson ether synthesis, a common method for preparing ethers from phenols, is shown below. This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide.

General Etherification Reaction (Williamson Synthesis)

| Reactant 1 | Reactant 2 | Reagent | Product |

|---|

Esterification: The hydroxyl groups of this compound can be readily converted to esters through reaction with carboxylic acids or their derivatives, such as acid chlorides and anhydrides. smolecule.combyjus.com This transformation is often used to protect the hydroxyl groups or to introduce new functional moieties. The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common approach. byjus.com Alternatively, reaction with a more reactive acylating agent like an acid chloride in the presence of a base (e.g., pyridine) provides a rapid and often irreversible route to the corresponding ester. byjus.com For instance, the reaction of a dihydroxyphenanthrene with acetyl chloride would yield the corresponding diacetate ester.

General Esterification Reaction (using Acid Chloride)

| Reactant 1 | Reactant 2 | Reagent | Product |

|---|

Halogenation and Nitration Studies

Electrophilic aromatic substitution reactions, such as halogenation and nitration, on the phenanthrene core of this compound are expected to be influenced by the strong activating and ortho-, para-directing effects of the two hydroxyl groups. However, specific studies detailing the direct halogenation and nitration of this compound are not prevalent in the surveyed literature. The reactivity of the phenanthrene system is often discussed in the context of its quinone derivative, 9,10-phenanthrenequinone.

Halogenation: Studies on the halogenation of the related 9,10-phenanthrenequinone show that substitution occurs on the aromatic rings. For example, bromination of 9,10-phenanthrenequinone can yield products like 2,7-dibromo-9,10-phenanthrenedione. chemicalbook.com The reaction conditions for such transformations on the deactivated quinone system often require strong electrophilic sources. scirp.org In contrast, the electron-rich diol would be expected to react under milder conditions. The hydroxyl groups at positions 2 and 10 would likely direct incoming electrophiles to the ortho and para positions (e.g., C1, C3, C9 for the C2-hydroxyl and C9 for the C10-hydroxyl).

Nitration: The nitration of the phenanthrene ring system has been more extensively studied on 9,10-phenanthrenequinone. Nitration of 9,10-phenanthrenequinone using a mixture of concentrated nitric acid and sulfuric acid yields dinitro derivatives, such as 2,7-dinitro-9,10-phenanthrenequinone. The reaction proceeds via electrophilic aromatic substitution, with the electron-withdrawing quinone functionality directing the substitution. A process for the nitration of various aromatic compounds, including phenanthrenequinone (B147406), using nitric acid in a dipolar aprotic solvent has also been described. google.com

For this compound, the activating hydroxyl groups would make the aromatic rings more susceptible to nitration, likely leading to a different distribution of isomers compared to the quinone. The directing effects of the hydroxyls would favor substitution at positions activated by them. It is also possible that under strong nitrating conditions, oxidation of the diol to the corresponding quinone could occur concurrently with nitration.

Summary of Electrophilic Substitution on a Related Phenanthrene System

| Substrate | Reagent(s) | Product(s) | Reference |

|---|---|---|---|

| 9,10-Phenanthrenequinone | Br₂ / H₂SO₄ / H₂O | 2,7-Dibromo-9,10-phenanthrenedione | chemicalbook.com |

| 9,10-Phenanthrenequinone | HNO₃ / H₂SO₄ | 2,7-Dinitro-9,10-phenanthrenequinone |

Hydrogen Bonding Interactions

The presence of two hydroxyl groups makes this compound capable of acting as both a hydrogen bond donor and a hydrogen bond acceptor. These interactions are expected to play a significant role in its crystal packing, solubility, and interactions with other molecules. While direct crystallographic or spectroscopic studies detailing the specific hydrogen bonding networks of this compound are limited in the available literature, the behavior of related phenolic and phenanthrene compounds provides valuable insight.

The hydroxyl groups can form intermolecular hydrogen bonds, where the hydrogen of one hydroxyl group interacts with the oxygen of a neighboring molecule. This can lead to the formation of extended chains or more complex three-dimensional networks in the solid state. Intramolecular hydrogen bonding between the two hydroxyl groups is unlikely due to their large separation on the phenanthrene framework.

Studies on related phenanthrene derivatives have demonstrated the importance of hydrogen bonding. For example, ruthenium complexes of 9,10-phenanthrenequinonediimine, a related ligand, show intermolecular hydrogen bonding that contributes to the formation of a 2D network in the crystal structure. portlandpress.com Similarly, research on the metabolism of phenanthrene has led to the characterization of various hydroxylated derivatives, such as trans-9,10-dihydro-9,10-dihydroxyphenanthrene, where hydrogen bonding capabilities are crucial for their biological interactions. portlandpress.com The hydroxyl groups of dihydroxy-phenanthrene derivatives are known to participate in hydrogen bonding, which influences their physical properties and chemical behavior. smolecule.com These examples underscore the expected importance of hydrogen bonding in dictating the supramolecular chemistry of this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,10-Dialkoxyphenanthrene |

| This compound diester |

| 9,10-Phenanthrenequinone |

| 2,7-Dibromo-9,10-phenanthrenedione |

| 2,7-Dinitro-9,10-phenanthrenequinone |

| 4-Bromo-2,7-dinitro-9,10-phenanthrenequinone |

| trans-9,10-Dihydro-9,10-dihydroxyphenanthrene |

| Diisopropyl azodicarboxylate (DIAD) |

| Triphenylphosphine (Ph₃P) |

| Pyridine |

| Nitric acid |

| Sulfuric acid |

Coordination Chemistry and Ligand Design with Phenanthrenediols

Synthesis of Metal Complexes Utilizing Phenanthrenediol Ligands

For instance, in the synthesis of related Schiff base complexes derived from 9,10-phenanthrenequinone, template reactions are often employed where a metal ion directs the condensation of the diamine and the quinone. nih.gov A similar template approach could potentially be explored for the synthesis of 2,10-phenanthrenediol complexes with other coordinating moieties.

As a chelating ligand, this compound can coordinate to a metal center through its two oxygen donor atoms, forming a stable chelate ring. nih.gov The geometry of the resulting complex will be dictated by several factors, including the coordination number of the metal ion, the nature of the metal itself, and the presence of other ancillary ligands in the coordination sphere.

Table 1: Potential Chelation Geometries of this compound Complexes

| Metal Ion Coordination Number | Possible Geometry | Ancillary Ligands |

| 4 | Square Planar or Tetrahedral | Varies |

| 6 | Octahedral | Varies |

This table represents theoretical possibilities based on general coordination chemistry principles, as specific experimental data for this compound complexes is not available.

The formation of metal-ligand bonds in this compound complexes can be confirmed and studied using various spectroscopic techniques. Infrared (IR) spectroscopy would be expected to show a shift in the O-H stretching frequency upon deprotonation and coordination, as well as the appearance of new bands corresponding to M-O vibrations.

For paramagnetic metal complexes, particularly those of copper(II), Electron Spin Resonance (ESR) spectroscopy is a powerful tool to probe the coordination environment of the metal ion. nsf.gov The ESR spectrum of a Cu(II) complex provides information about the g-values and hyperfine coupling constants, which are sensitive to the geometry of the complex and the nature of the donor atoms. mdpi.com For a hypothetical square planar Cu(II) complex with this compound, the ESR spectrum would be expected to be axial, with g|| > g⊥ > 2.0023, indicative of an unpaired electron in the dx2-y2 orbital. nsf.gov

Table 2: Hypothetical ESR Parameters for a Cu(II)-2,10-Phenanthrenediol Complex

| Parameter | Expected Value Range | Information Gained |

| g | ||

| g⊥ | ~2.05 - 2.10 | Geometry of the complex |

| A | (cm⁻¹) |

This table presents hypothetical values based on typical parameters for Cu(II) complexes with oxygen donor ligands, as specific experimental data for this compound complexes is not available.

Ligand Field Theory Applied to Phenanthrenediol Complexes

Ligand Field Theory (LFT) provides a theoretical framework for understanding the electronic structure and properties of transition metal complexes. wikipedia.orglibretexts.org It describes the interaction between the metal d-orbitals and the ligand orbitals, leading to a splitting of the d-orbital energies. The magnitude of this splitting (Δ) and the resulting electronic configuration determine the magnetic properties, electronic spectra, and stability of the complex.

The electronic spectrum of a this compound complex would be expected to show d-d transitions, which correspond to the excitation of an electron from a lower energy d-orbital to a higher energy one. The energies of these transitions are directly related to the ligand field splitting parameter.

Design of Redox-Active Ligands

The phenanthrene (B1679779) system, with its extended π-electron system, provides a foundation for the design of redox-active ligands. The diol functionality in this compound can be oxidized to the corresponding quinone. This redox activity can be imparted to the metal complex, leading to interesting electrochemical and catalytic properties.

The oxidation of the diol to a quinone involves a two-electron, two-proton process. When chelated to a metal ion, the redox potential of this process can be significantly altered. The metal ion can stabilize or destabilize the different oxidation states of the ligand, thereby tuning its redox behavior. nih.gov The design of such redox-active ligands is a key area of research, with applications in catalysis, sensing, and molecular electronics.

The redox properties of a this compound metal complex could be studied using techniques like cyclic voltammetry. This would allow for the determination of the redox potentials of both the metal center and the ligand, providing insight into the electronic communication between them.

Advanced Applications in Materials Science and Supramolecular Chemistry

Formation of Charge Transfer Complexes

Charge-transfer (CT) complexes are assemblies of two or more molecules, in which a fraction of electronic charge is transferred between a molecular entity acting as an electron donor and another acting as an electron acceptor. researchgate.net The formation of such complexes is a key principle in the design of organic conductors and magnetic materials. The electron-rich aromatic system of 2,10-phenanthrenediol, enhanced by its hydroxyl groups, suggests it would act as an effective electron donor in the presence of suitable electron acceptors.

The primary driving force for the formation of charge-transfer complexes is the interaction between an electron-donating molecule and an electron-accepting molecule. rsc.org In these interactions, the highest occupied molecular orbital (HOMO) of the donor interacts with the lowest unoccupied molecular orbital (LUMO) of the acceptor. For phenanthrene-based systems, this has been explored extensively. For instance, derivatives like 9,10-phenanthrenequinone are known to act as electron acceptors. researchgate.net Conversely, the diol functionality in this compound would render it a strong electron donor, capable of forming CT complexes with known electron acceptors like tetracyanoquinodimethane (TCNQ) or its derivatives.

Donor-acceptor interactions often lead to the formation of highly ordered crystalline structures where donor and acceptor molecules arrange in specific patterns, such as alternating stacks. mdpi.com These supramolecular architectures are governed by a combination of charge-transfer forces, π-π stacking, and hydrogen bonding. In the crystal structure of a complex between 1,3,6-trinitro-9,10-phenanthrenequinone and anthracene, the molecules form mixed stacks with significant π-π interactions, characterized by short intermolecular distances. mdpi.com

The hydroxyl groups of this compound would be expected to play a crucial role in directing the supramolecular assembly through hydrogen bonding. This is in addition to the π-π stacking inherent to the phenanthrene (B1679779) core. Research on other phenanthrene derivatives shows that intermolecular hydrogen bonds, including C-H···O interactions, are critical in forming three-dimensional supramolecular networks. iucr.org The interplay of these non-covalent interactions dictates the final architecture, which in turn determines the material's bulk properties. ias.ac.in For example, complexes involving 1,10-phenanthroline (B135089) demonstrate how hydrogen bonding and π-π stacking can create robust 3D frameworks. rsc.org

Table 1: Intermolecular Interactions in a Related Phenanthrenequinone (B147406) CT Complex

| Interaction Type | Atom Pair | Distance (Å) | Reference |

|---|---|---|---|

| π-π Stacking | C···C | 3.263 - 3.363 | mdpi.com |

Self-Assembly and Surface Adsorption Phenomena

The spontaneous organization of molecules into ordered structures on a solid surface is a cornerstone of nanotechnology, enabling the bottom-up fabrication of nanoscale devices. researchgate.net The rigid, planar nature of the phenanthrene skeleton makes it an excellent candidate for forming well-defined two-dimensional (2D) self-assembled monolayers.

Scanning Tunneling Microscopy (STM) is a powerful technique for visualizing and manipulating molecules at the atomic scale, making it ideal for studying self-assembly on conductive surfaces. wikipedia.org Studies on 9,10-phenanthrenequinone on Au(111) surfaces have revealed the formation of various structures, including disordered molecules, rectangular tetramers, and ordered linear rows. beilstein-journals.org The appearance of the molecules in STM images suggests they adsorb with their conjugated π-system parallel to the surface. beilstein-journals.org

Similarly, investigations of phenanthrene-9,10-dione at a liquid/graphite interface showed the formation of chevron-like patterns, driven by a combination of hydrogen bonding and van der Waals forces with the substrate. researchgate.net For this compound, the two hydroxyl groups would likely dominate the intermolecular interactions, leading to hydrogen-bonded networks on the surface. STM would be crucial for determining the precise arrangement of these molecules and understanding how factors like solvent and substrate influence the final 2D architecture. researchgate.netaip.org

Table 2: STM Observations of Phenanthrene Derivatives on Surfaces

| Compound | Substrate | Observed Structures | Key Interactions | Reference |

|---|---|---|---|---|

| 9,10-Phenanthrenequinone | Au(111) | Disordered clusters, tetramers, linear rows | Dipole interactions, potential H-bonding | beilstein-journals.org |

| Phenanthrene-9,10-dione | Graphite | Chevron patterns | Hydrogen bonding, van der Waals | researchgate.net |

The final structure of a self-assembled monolayer can be a product of either kinetic or thermodynamic control. rsc.org A thermodynamically controlled process results in the most stable structure, whereas a kinetically controlled process traps molecules in a metastable state. nih.gov Which pathway dominates depends on factors like deposition rate, temperature, and molecular concentration. acs.org

For 9,10-phenanthrenequinone deposited from solution onto a gold surface, the formation of metastable clusters was observed, indicating that the assembly process is under kinetic control. beilstein-journals.org These non-equilibrium structures are not what would be predicted from simple hydrogen bonding considerations alone. beilstein-journals.org Studies on other complex molecular systems have shown that structures with lower dimensionality (like chains or clusters) are often kinetically trapped, while 2D networks are more likely to be the thermodynamic product, which can be reached through thermal annealing. ecust.edu.cnresearchgate.net Understanding and controlling these pathways is essential for reproducibly fabricating desired nanostructures from building blocks like this compound.

Exploration in Photofunctional Materials (e.g., molecular light harvesters)

Photofunctional materials are designed to perform a specific task upon absorption of light, such as energy transfer, electron transfer, or emission. kyushu-u.ac.jp Supramolecular light-harvesting systems (LHS), inspired by natural photosynthesis, are a major area of this research. aip.orgrsc.org These systems typically consist of an array of light-absorbing chromophores (antennas) that capture light energy and funnel it to a reaction center. rsc.org

The phenanthrene core of this compound provides the necessary chromophore for light absorption. By organizing these molecules into a supramolecular assembly, it may be possible to create an efficient antenna system. The key to a successful LHS is efficient energy transfer between chromophores, often occurring via Förster Resonance Energy Transfer (FRET). rsc.org The ordered arrangement achievable through the self-assembly of this compound could ensure that the molecules are positioned at optimal distances and orientations for this process. While specific applications of this compound in this area are still emerging, the principles established with other self-assembling chromophores, such as chlorophyll (B73375) derivatives and tetraphenylethylene, provide a clear roadmap for its potential development in photocatalysis, sensing, and optoelectronics. rsc.orgresearchgate.net

Mechanistic Aspects of Environmental Remediation

The microbial degradation of phenanthrene, the parent aromatic hydrocarbon of phenanthrenediols, is well-documented. Bacteria and fungi employ different enzymatic strategies to break down the stable three-ring structure of phenanthrene. These processes typically begin with dioxygenase or monooxygenase enzymes attacking the aromatic rings.

Commonly identified initial steps in phenanthrene degradation include dioxygenation at the C1-C2, C3-C4, or C9-C10 positions. nih.govnih.gov This leads to the formation of corresponding cis-dihydrodiols. Fungi, on the other hand, typically form trans-dihydrodiols via cytochrome P-450 monooxygenases. ethz.ch

Subsequent enzymatic reactions further transform these initial products. For instance, the degradation pathway originating from the C9-C10 position often proceeds through intermediates such as 9,10-phenanthrenequinone and 2,2'-diphenic acid. nih.govresearchgate.netfrontiersin.orgtandfonline.com Other identified metabolites in various degradation pathways include 1-hydroxy-2-naphthoic acid and various phenanthrols. nih.govnih.govjmb.or.kr

Despite detailed analyses of phenanthrene degradation pathways in numerous microorganisms, current research does not indicate the formation of this compound as a metabolic intermediate.

Key intermediates in phenanthrene degradation that have been extensively studied include:

Phenanthrene cis-9,10-dihydrodiol: A common initial product of bacterial dioxygenation. researchgate.net

9,10-Phenanthrenequinone: An oxygenated intermediate formed from the oxidation of the corresponding diol. frontiersin.orgtandfonline.comnih.gov

2,2'-Diphenic acid: A ring-fission product resulting from the cleavage of the central ring of phenanthrene. nih.govethz.chresearchgate.net

Phenanthrols (e.g., 9-phenanthrol): Hydroxylated derivatives that can also be formed during microbial metabolism. nih.gov

The environmental fate of these compounds is an active area of research. While some intermediates are readily degraded further, others can be more persistent or exhibit their own toxicity. nih.gov However, as this compound has not been identified as an intermediate in these pathways, there is no available information on its specific formation or environmental fate in this context.

Q & A

Q. What are the established synthetic routes for 2,10-Phenanthrenediol, and how can reaction conditions be optimized?

this compound is synthesized via reduction of 9,10-phenanthrenedione using diisobutylaluminum hydride (DIBAL-H) in anhydrous conditions . Key parameters for optimization include:

- Solvent selection : Non-polar solvents (e.g., toluene) minimize side reactions.

- Temperature control : Maintain sub-0°C to prevent over-reduction.

- Stoichiometry : A 2:1 molar ratio of DIBAL-H to phenanthrenedione ensures complete conversion. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Validate purity using HPLC or GC-MS .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

- UV-Vis Spectroscopy : Detect conjugation shifts (e.g., λmax ~280 nm for dihydroxy derivatives) .

- NMR : <sup>1</sup>H NMR (δ 8.5–9.0 ppm for aromatic protons; δ 5.0–5.5 ppm for hydroxyl groups) and <sup>13</sup>C NMR (aromatic carbons at 120–140 ppm) confirm structure .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (208.21 g/mol) and fragmentation patterns .

Q. How can researchers assess the purity of this compound in experimental settings?

- Chromatographic methods : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Compare retention times against certified reference materials (CRMs) .

- Melting point analysis : Pure this compound exhibits a sharp melting point (literature range: 210–215°C). Deviations >2°C indicate impurities .

Advanced Research Questions

Q. What experimental designs are recommended for studying the thermal stability of this compound in high-temperature applications?

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen. Monitor mass loss >250°C to identify decomposition thresholds .

- DSC (Differential Scanning Calorimetry) : Detect endothermic/exothermic transitions (e.g., melting, oxidation).

- In-situ FTIR : Track hydroxyl group degradation (loss of O-H stretching at 3200–3600 cm<sup>−1</sup>) under thermal stress .

Q. How can mechanistic studies elucidate the role of this compound in radical scavenging or catalysis?

- EPR Spectroscopy : Identify transient radical intermediates during antioxidant activity.

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs (e.g., this compound-d2) to probe hydrogen abstraction mechanisms .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G**) predict bond dissociation energies (BDEs) for O-H groups, correlating with experimental scavenging efficiency .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Meta-analysis : Systematically compare datasets across studies, focusing on variables like solvent polarity, cell lines, or assay protocols .

- Dose-response validation : Replicate experiments across multiple concentrations (e.g., 1–100 µM) to confirm IC50 consistency.

- Control standardization : Use CRMs for biological assays (e.g., phenanthrene-d10 as an internal standard) to minimize batch variability .

Q. What methodologies ensure reproducibility in synthesizing and testing this compound analogs?

-

Open Science Protocols : Share detailed synthetic procedures (e.g., via protocols.io ) with step-by-step video documentation .

研究方法是越详细越好吗?02:38

-

Collaborative Validation : Cross-laboratory studies using identical reagents (e.g., Honeywell CRMs) and instrumentation (e.g., NIST-traceable spectrophotometers) .

Methodological Best Practices

- Data Reporting : Adhere to significant figure rules (e.g., report HPLC purity as 99.5±0.3%, not 99.543%) .

- Error Analysis : Quantify uncertainties in synthetic yields (e.g., ±5% RSD for triplicate trials) and spectroscopic measurements .

- Ethical Compliance : Disclose conflicts of interest (e.g., vendor partnerships for CRMs) and obtain IRB approval for bioactivity studies involving human-derived samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.